2-[(2-Methylphenyl)sulfanylmethyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylphenyl)sulfanylmethyl]oxirane is an organic compound with the molecular formula C10H12OS It is characterized by the presence of an oxirane ring (epoxide) attached to a sulfanylmethyl group, which is further connected to a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)sulfanylmethyl]oxirane typically involves the following steps:
Formation of the sulfanylmethyl intermediate: This can be achieved by reacting 2-methylthiophenol with formaldehyde under basic conditions to form 2-(2-methylphenylthio)methanol.
Epoxidation: The intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)sulfanylmethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation.
Diols: Formed through reduction of the oxirane ring.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[(2-Methylphenyl)sulfanylmethyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)sulfanylmethyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The sulfanylmethyl group may also contribute to its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylphenyl)thio]ethanol: Similar structure but lacks the oxirane ring.
2-[(2-Methylphenyl)sulfinylmethyl]oxirane: Contains a sulfoxide group instead of a sulfanyl group.
2-[(2-Methylphenyl)sulfonylmethyl]oxirane: Contains a sulfone group instead of a sulfanyl group.
Properties
IUPAC Name |
2-[(2-methylphenyl)sulfanylmethyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBPVVJLAMZRLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609303 |
Source
|
Record name | 2-{[(2-Methylphenyl)sulfanyl]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29034-77-3 |
Source
|
Record name | 2-{[(2-Methylphenyl)sulfanyl]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.